molecular formula C16H11N9O2 B11189280 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11189280
M. Wt: 361.32 g/mol
InChI Key: JJZJZTRRPSDYQN-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining triazole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps, typically starting with the construction of the triazole rings. One efficient method involves the use of continuous-flow conditions to construct the triazole ring in a metal-free process . This method is atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method’s efficiency and safety make it suitable for large-scale production, ensuring high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole rings or the naphthyridine core.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The triazole rings and naphthyridine core can bind to specific sites, modulating the activity of these targets. This binding can affect various pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C16H11N9O2

Molecular Weight

361.32 g/mol

IUPAC Name

8-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C16H11N9O2/c1-9-19-16(22-21-9)24-4-2-12-10(14(24)26)6-11-13(20-12)3-5-25(15(11)27)23-7-17-18-8-23/h2-8H,1H3,(H,19,21,22)

InChI Key

JJZJZTRRPSDYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C=NN=C5

Origin of Product

United States

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